5(6)-Fam SE, also known as 5-(6)-formylaminofluorescein, is a fluorescent compound widely used in biochemical research and applications. This compound is particularly noted for its utility in labeling and detecting biomolecules due to its strong fluorescence properties. It belongs to the family of fluorescein derivatives, which are characterized by their vibrant fluorescence and stability under various conditions.
5(6)-Fam SE is typically synthesized from fluorescein, a compound originally derived from the oxidation of phthalic anhydride with resorcinol. The specific modification to create 5(6)-Fam SE involves the introduction of a formylamino group at the 5 or 6 position of the fluorescein structure.
This compound falls under the category of fluorescent dyes and is classified as a non-toxic, water-soluble dye that can be used in various biological applications. Its classification allows it to be utilized in assays such as flow cytometry, fluorescence microscopy, and other imaging techniques.
The synthesis of 5(6)-Fam SE typically involves several key steps:
The molecular structure of 5(6)-Fam SE features a fluorescein backbone with a formylaminofluorescein moiety. The key structural components include:
5(6)-Fam SE participates in various chemical reactions, primarily involving conjugation with biomolecules:
The mechanism by which 5(6)-Fam SE functions primarily involves its ability to emit fluorescence upon excitation. When excited by light at its absorption peak (around 490 nm), it emits light at its emission peak (around 520 nm). This property makes it invaluable for tracking biological processes in real-time.
5(6)-Fam SE has numerous applications in scientific research:
5(6)-Carboxyfluorescein N-Hydroxysuccinimide ester (5(6)-FAM SE) functions as an amine-reactive fluorescent labeling reagent through its succinimidyl ester (SE) group. This moiety undergoes nucleophilic acyl substitution with primary amines (e.g., lysine ε-amino groups or N-termini of proteins) to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct. The reaction proceeds via a two-step mechanism: initial nucleophilic attack by the amine nitrogen on the carbonyl carbon of the ester, followed by elimination of the N-hydroxysuccinimide leaving group. This yields a conjugate where the carboxyfluorescein fluorophore is covalently linked to the target biomolecule through a carboxamide bridge [3] [6] [10].
The reactivity of 5(6)-FAM SE is significantly influenced by the electrophilicity of its carbonyl carbon. Unlike isothiocyanate-based reagents (e.g., FITC), which form thiourea linkages, succinimidyl esters generate bonds with superior hydrolytic stability. Notably, the SE group in 5(6)-FAM SE derives from an aliphatic carboxylic acid, rendering it less susceptible to hydrolysis than aromatic esters during aqueous reactions. This structural feature enhances labeling efficiency by extending the reagent’s functional half-life in aqueous environments [3] [7].
Table: Key Reaction Parameters for 5(6)-FAM SE Labeling
Parameter | Optimal Condition | Effect on Conjugation |
---|---|---|
Reactive Group | Succinimidyl ester | Forms stable amide bonds with primary amines |
Solvent for Stock Solutions | Anhydrous DMSO or DMF | Precludes hydrolysis of ester group |
Molecular Weight | 473.39 g/mol | Determines molar ratio calculations |
Ester Stability in Solution | 1–4 hours (aqueous buffer) | Requires immediate use post-dissolution |
Reaction kinetics follow second-order behavior, dependent on concentrations of both the succinimidyl ester and the amine nucleophile. Typical labeling protocols utilize a 5- to 20-fold molar excess of 5(6)-FAM SE over the target protein to compensate for competing hydrolysis, which occurs at ~0.01–0.1 min⁻¹ in pH 8.3 buffers [6] [10].
The efficiency of 5(6)-FAM SE conjugation is critically governed by reaction pH, which modulates the nucleophilicity of target amine groups. Primary amines exist in protonated (non-nucleophilic) and deprotonated (nucleophilic) states, with the latter predominating above pH 8.0. The pKa of lysine ε-amino groups ranges from 10.0–10.5, necessitating mildly alkaline conditions to maximize deprotonation. Sodium bicarbonate buffers (0.1–0.2 M, pH 8.3–8.5) are ideal for 5(6)-FAM SE conjugation, providing sufficient amine reactivity while minimizing ester hydrolysis [6] [10].
Below pH 8.0, coupling efficiency drops precipitously due to amine protonation. At pH 7.0, <10% of lysine residues are deprotonated, extending reaction times to impractical durations. Conversely, above pH 9.5, hydrolysis of the succinimidyl ester accelerates exponentially, depleting active reagent. The pH optimum of 8.3–8.5 balances these competing pathways, achieving 70–90% conjugation yields within 60 minutes at room temperature [6] [10]. Critically, amine-containing buffers (e.g., Tris, glycine) must be avoided as they scavenge the reagent, reducing effective protein labeling [6].
Table: pH Influence on 5(6)-FAM SE Labeling Efficiency
pH | Amine Deprotonation (%) | Ester Hydrolysis Rate | Relative Labeling Yield |
---|---|---|---|
7.0 | <10% | Low | ≤15% |
8.0 | 20–30% | Moderate | 40–60% |
8.3 | 40–50% | Moderate-High | 70–85% |
9.0 | >80% | High | 50–70% |
10.0 | >99% | Very High | ≤30% |
Protein concentration further modulates reaction kinetics. For reproducible labeling, protein concentrations ≥2 mg/mL are essential to ensure sufficient collision frequency between the reagent and amine targets [6].
The amide bonds formed by 5(6)-FAM SE exhibit markedly superior stability compared to thiourea linkages generated by isothiocyanate reagents like fluorescein isothiocyanate (FITC). Thiourea bonds suffer from hydrolytic instability due to resonance effects that polarize the C=N bond, rendering it susceptible to nucleophilic attack by water. This degradation manifests as progressive fluorophore loss during storage or physiological exposure, compromising signal intensity. Studies report 20–40% degradation of FITC conjugates within 30 days at 4°C [7] [10].
In contrast, amide linkages from 5(6)-FAM SE resist hydrolysis under physiological conditions (pH 7.0–7.4, 37°C) due to the resonance stability of the amide bond, which distributes electron density evenly across the O=C–N moiety. This confers a half-life exceeding 12 months for properly stored conjugates. The stability differential is particularly pronounced in applications requiring prolonged incubation in complex biological matrices (e.g., serum, cellular lysates), where thiourea bonds degrade 3–5 times faster than amides [7] [10].
Table: Stability Comparison of Fluorescein-Based Conjugates
Linkage Type | Reagent | Bond Half-Life (pH 7.4, 37°C) | Susceptibility to Hydrolysis | Long-Term Stability (4°C) |
---|---|---|---|---|
Thiourea | FITC | 10–15 days | High | Poor (≤1 month) |
Amide | 5(6)-FAM SE | >180 days | Low | Excellent (≥12 months) |
Furthermore, the carboxamide bond minimally perturbs protein structure and function. Thiourea linkages may induce aggregation or denaturation in sensitive proteins due to their partial double-bond character and steric bulk. Consequently, 5(6)-FAM SE is preferred for labeling therapeutic proteins, activity-sensitive enzymes, and long-term cellular tracking applications where conjugate integrity is paramount [3] [7].
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